molecular formula C12H12BrNO2 B14788265 (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one

(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one

Cat. No.: B14788265
M. Wt: 282.13 g/mol
InChI Key: UHAUKCUMZSWGEC-UHFFFAOYSA-N
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Description

(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one is a chemical compound with the molecular formula C12H12BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include various substituted pyrrolo[1,2-c]oxazole derivatives, which can have different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry

In chemistry, (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one is unique due to its specific bromination pattern and the presence of a phenyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2

InChI Key

UHAUKCUMZSWGEC-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3

Origin of Product

United States

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